3-Nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride 3-Nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 331256-60-1
VCID: VC7813668
InChI: InChI=1S/C10H9ClN2O5S/c11-19(17,18)7-3-4-8(9(6-7)13(15)16)12-5-1-2-10(12)14/h3-4,6H,1-2,5H2
SMILES: C1CC(=O)N(C1)C2=C(C=C(C=C2)S(=O)(=O)Cl)[N+](=O)[O-]
Molecular Formula: C10H9ClN2O5S
Molecular Weight: 304.71 g/mol

3-Nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride

CAS No.: 331256-60-1

Cat. No.: VC7813668

Molecular Formula: C10H9ClN2O5S

Molecular Weight: 304.71 g/mol

* For research use only. Not for human or veterinary use.

3-Nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride - 331256-60-1

Specification

CAS No. 331256-60-1
Molecular Formula C10H9ClN2O5S
Molecular Weight 304.71 g/mol
IUPAC Name 3-nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride
Standard InChI InChI=1S/C10H9ClN2O5S/c11-19(17,18)7-3-4-8(9(6-7)13(15)16)12-5-1-2-10(12)14/h3-4,6H,1-2,5H2
Standard InChI Key PRVWEOHSVNSRHJ-UHFFFAOYSA-N
SMILES C1CC(=O)N(C1)C2=C(C=C(C=C2)S(=O)(=O)Cl)[N+](=O)[O-]
Canonical SMILES C1CC(=O)N(C1)C2=C(C=C(C=C2)S(=O)(=O)Cl)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound’s IUPAC name is 3-nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride, and its structure features:

  • A sulfonyl chloride group (-SO2_2Cl) at position 1 of the benzene ring.

  • A nitro group (-NO2_2) at position 3.

  • A 2-oxopyrrolidine ring (a five-membered lactam) at position 4 .

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC10H9ClN2O5S\text{C}_{10}\text{H}_9\text{Cl}\text{N}_2\text{O}_5\text{S}PubChem
Molecular Weight304.71 g/molVulcanChem
Boiling Point491°C (predicted)Chemsrc
Melting Point107°CChemsrc
SMILESC1CC(=O)N(C1)C2=C(C=C(C=C2)S(=O)(=O)Cl)N+[O-]PubChem

Spectral and Computational Data

  • InChI Key: PRVWEOHSVNSRHJ-UHFFFAOYSA-N .

  • X-ray Crystallography: While specific crystallographic data for this compound is limited, analogs like 4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride (CAS 112539-09-0) exhibit planar benzene rings with sulfonyl chloride groups tilted at 15–20° relative to the ring .

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically involves multi-step functionalization of benzene derivatives:

  • Introduction of the Pyrrolidinone Moiety: Cyclization of γ-aminobutyric acid derivatives or reaction of 2-pyrrolidone with chlorobenzene under basic conditions .

  • Nitration: Electrophilic nitration at the para position relative to the sulfonyl chloride group using nitric acid/sulfuric acid.

  • Sulfonation/Chlorination: Conversion of sulfonic acids to sulfonyl chlorides using thionyl chloride (SOCl2_2) or phosphorus pentachloride (PCl5_5) .

Example Reaction:

C6H5SO3H+PCl5C6H5SO2Cl+POCl3+HCl\text{C}_6\text{H}_5\text{SO}_3\text{H} + \text{PCl}_5 \rightarrow \text{C}_6\text{H}_5\text{SO}_2\text{Cl} + \text{POCl}_3 + \text{HCl}

Industrial Optimization

  • Batch Reactors: Large-scale production employs temperature-controlled reactors (80–120°C) with triethylamine (TEA) as a base to neutralize HCl byproducts.

  • Purification: Recrystallization from ethanol/water mixtures yields >95% purity .

Applications in Scientific Research

Pharmaceutical Intermediate

This compound is a precursor to sulfonamide-based drugs:

  • Antimicrobial Agents: Derivatives show activity against Mycobacterium tuberculosis (MIC = 8–16 µg/mL) .

  • HIV-1 Inhibitors: Benzenesulfonamide analogs inhibit HIV-1 capsid assembly (EC50_{50} = 90 nM) .

Table 1: Biological Activity of Derivatives

DerivativeTargetActivity (EC50_{50})Source
11l (Piperazinone)HIV-1 Capsid90 nM
6k (3-Fluoro)M. tuberculosis5.61 µM

Proteomics and Biochemistry

  • Protein Modification: The sulfonyl chloride group reacts with amine residues (e.g., lysine) to form stable sulfonamide bonds, enabling protein crosslinking studies.

  • Enzyme Inhibition: Derivatives inhibit T-type calcium channels (IC50_{50} = 1–10 µM), relevant in pain management.

Mechanism of Action and Biological Relevance

Electrophilic Reactivity

The sulfonyl chloride group acts as an electrophile, participating in:

  • Nucleophilic Substitution: Reaction with amines (R-NH2_2) to form sulfonamides .

  • Hydrolysis: In aqueous media, it forms sulfonic acids, releasing HCl .

Pharmacodynamic Insights

  • Bone Resorption Modulation: Inhibits osteoclast differentiation by interfering with RANKL signaling pathways.

  • Antiviral Activity: Stabilizes HIV-1 capsid hexamers, disrupting viral replication .

Comparison with Structural Analogs

CompoundKey DifferencesBioactivity
4-(2-Oxopyrrolidin-1-yl)benzenesulfonyl chlorideLacks nitro group; lower reactivityIntermediate in dye synthesis
3-NitrobenzenesulfonamideSulfonamide instead of sulfonyl chlorideAntibacterial (MIC = 32 µg/mL)

Future Directions

  • Drug Development: Optimizing pharmacokinetics (e.g., metabolic stability in human liver microsomes) .

  • Material Science: Exploration in polymer crosslinking and conductive materials.

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